Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is an intriguing synthetic compound It belongs to a family of chemicals known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 1,3,4-thiadiazole ring: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving thiosemicarbazide and an appropriate acid chloride under reflux conditions.
Amination and Coupling Reactions: : The aminophenyl group is introduced through an aromatic nucleophilic substitution reaction. This step involves the reaction of 4-nitrophenylamine with ethyl acetoacetate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Final Coupling Reaction: : The last step involves the coupling of the amine-functionalized thiadiazole with methylphenylamine under dehydrating conditions to yield the target compound.
Industrial Production Methods
Batch Reactors: : In an industrial setting, batch reactors are commonly used to synthesize this compound, ensuring precise control over reaction conditions.
Continuous Flow Systems: : For large-scale production, continuous flow systems offer advantages in terms of scalability and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenylamino group, to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo-butanate ester group, potentially converting it into a hydroxyl group.
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) and hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride (LAH) and sodium borohydride (NaBH₄) are typical reducing agents used.
Substitution Conditions: : Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride (AlCl₃).
Major Products Formed from these Reactions
Oxidation products like sulfoxides and sulfones.
Reduced products such as alcohol derivatives of the ester group.
Various substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : The compound serves as a valuable intermediate in synthesizing more complex molecules.
Chemical Probes: : It is used in research as a probe to study reaction mechanisms and pathways.
Biology
Pharmacology: : Preliminary studies suggest potential pharmaceutical applications, including antimicrobial and anti-inflammatory properties.
Biomolecular Interactions: : Its structure allows for interaction studies with various biomolecules, providing insights into binding affinities and selectivity.
Medicine
Drug Development: : The compound's unique structure is investigated for developing new therapeutic agents, targeting diseases like cancer and infectious diseases.
Industry
Agricultural Chemicals:
Materials Science: : Usage in developing novel materials with specific desired properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. These may include:
Enzyme Inhibition: : The structure suggests possible inhibition of enzymes involved in disease pathways.
Receptor Binding: : The compound may bind to specific receptors, modulating biological responses.
Pathways Involved: : It could impact signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 4-((4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate is unique due to its multi-functional structure and diverse reactivity. Similar compounds include:
Ethyl 4-((4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)phenyl)amino)-4-oxobutanoate: : Lacking the phenyl group.
Mthis compound: : Replacing the ethyl group with a methyl group.
The above compound's added phenyl group and specific ester linkage confer distinctive properties, making it particularly notable among its peers for research and application potential.
Properties
IUPAC Name |
ethyl 4-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-19(27)14-13-18(26)22-16-11-9-15(10-12-16)20-23-24-21(29-20)25(2)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVUBLSGRMKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN=C(S2)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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